molecular formula C87H58BClF20N2O2P2Ru B15092642 Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate CAS No. 1150112-87-0

Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate

Cat. No.: B15092642
CAS No.: 1150112-87-0
M. Wt: 1752.6 g/mol
InChI Key: JCHWHTRUNUSKHR-UHFFFAOYSA-M
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Description

This ruthenium(II) complex is a chiral catalyst designed for asymmetric transformations, such as hydrogenation reactions. It features a (S)-BINAP (2,2'-bis[diphenylphosphino]-1,1'-binaphthyl) ligand, which provides a rigid, chiral environment, and a (S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine ligand that modulates electronic and steric properties. The tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻) counterion enhances solubility in non-polar solvents and stabilizes the cationic Ru center by minimizing ion pairing . The compound is air-sensitive and sold under license from Kanata for research purposes (WO 2009055912) . Its molecular formula is C₈₇H₅₈BClF₂₀N₂O₂P₂Ru (FW: 1752.70), and it exists as an orange-red solid .

Properties

CAS No.

1150112-87-0

Molecular Formula

C87H58BClF20N2O2P2Ru

Molecular Weight

1752.6 g/mol

IUPAC Name

1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride

InChI

InChI=1S/C44H32P2.C24BF20.C19H26N2O2.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;/h1-32H;;5-13,18H,20-21H2,1-4H3;1H;/q;-1;;;+2/p-1

InChI Key

JCHWHTRUNUSKHR-UHFFFAOYSA-M

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2]

Origin of Product

United States

Preparation Methods

The synthesis of Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate typically involves the following steps:

    Ligand Synthesis: The chiral ligands, (S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl and (S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine, are synthesized separately through multi-step organic synthesis.

    Complex Formation: The ligands are then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions.

    Anion Exchange: The resulting complex undergoes anion exchange with tetrakis(pentafluorophenyl)borate to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-throughput synthesis and purification techniques.

Chemical Reactions Analysis

Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can occur, typically using reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, inert atmosphere, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.

    Biology: The compound is studied for its potential in biological systems, including its interactions with biomolecules and its role in enzyme mimetics.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of chiral drugs.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.

Mechanism of Action

The mechanism by which Chloro[(S)-(-)-2,2’-bis[diphenylphosphino]-1,1’-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate exerts its effects involves coordination of the chiral ligands to the ruthenium center. This coordination induces chirality in the complex, which is then transferred to the substrate during catalytic reactions. The molecular targets and pathways involved include various organic substrates that undergo transformation in the presence of the catalyst.

Comparison with Similar Compounds

Structural and Ligand Variations

a. Ligand Systems

  • The methylbutane chain introduces steric bulk, influencing enantioselectivity .
  • 44-6053 : Uses (1S,2S)-cyclohexane-1,2-diamine, a smaller, more rigid ligand. The lack of methoxy groups reduces electron donation, and the cyclohexane backbone may limit substrate accessibility. This complex has a lower molecular weight (FW: 960.19) and is yellow .
  • 44-6054 : Shares the [B(C₆F₅)₄]⁻ counterion but employs (1R,2R)-cyclohexane-1,2-diamine. The enantiomeric configuration (R vs. S) reverses stereochemical outcomes in asymmetric catalysis .
  • Dichloro[(S)-BINAP][(S)-DAIPEN]Ru(II) () : The DAIPEN ligand [(S)-1,1-bis(p-methoxyphenyl)-2-isopropylethane-1,2-diamine] includes an isopropyl group, increasing steric hindrance compared to the target compound’s methylbutane chain. This alters substrate binding and selectivity .

b. Counterion Effects

  • Tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻): Used in the target compound and 44-6054, this weakly coordinating anion improves solubility in aromatic solvents and stabilizes the cationic Ru species, enhancing catalytic turnover .
  • Tetrafluoroborate (BF₄⁻): Found in 44-6053, this smaller anion may lead to stronger ion pairing, reducing catalytic efficiency in non-polar media .
Physical and Catalytic Properties
Compound ID Molecular Formula FW Color Counterion Key Ligands
Target Compound C₈₇H₅₈BClF₂₀N₂O₂P₂Ru 1752.70 Orange-red [B(C₆F₅)₄]⁻ (S)-BINAP, (S)-bis(4-methoxyphenyl)-3-methylbutane diamine
44-6053 C₅₀H₄₆BClF₄N₂P₂Ru 960.19 Yellow BF₄⁻ (S)-BINAP, (1S,2S)-cyclohexane-1,2-diamine
44-6054 C₇₄H₄₆BClF₂₀N₂P₂Ru 1552.42 Yellow [B(C₆F₅)₄]⁻ (R)-BINAP, (1R,2R)-cyclohexane-1,2-diamine
Dichloro[(S)-BINAP][(S)-DAIPEN]Ru(II) C₅₂H₅₀Cl₂N₂O₄P₂Ru 1043.91 Not reported Cl⁻ (S)-BINAP, (S)-DAIPEN (bis(p-methoxyphenyl)-isopropylethane diamine)

Catalytic Implications :

  • The target compound’s bulky [B(C₆F₅)₄]⁻ and methoxy-rich diamine ligand make it suitable for enantioselective hydrogenation of ketones, where electron donation and steric control are critical .
  • In contrast, 44-6053’s BF₄⁻ counterion and cyclohexanediamine ligand may favor reactions in polar solvents but with lower enantiomeric excess .

Biological Activity

Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate (hereafter referred to as Ru complex) is a significant organometallic compound that has garnered attention for its biological activity, particularly in cancer therapy and antimicrobial applications. This article synthesizes recent findings on the biological effects of this compound, focusing on its cytotoxicity, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The Ru complex features a ruthenium center coordinated by a chiral bisphosphine ligand and an amine ligand. The tetrakis(pentafluorophenyl)borate serves as a counterion, influencing the solubility and reactivity of the complex. This structural arrangement is crucial for its biological activity.

Cytotoxicity

Recent studies have demonstrated that the Ru complex exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • In Vitro Studies : The compound was tested against human adenocarcinoma cell lines, showing IC50 values ranging from 5 to 10 µM. This indicates a potent ability to inhibit cell growth and induce apoptosis in these cancer cells .
  • Mechanism of Action : The cytotoxicity is believed to stem from the complex's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, the complex may interfere with cellular signaling pathways associated with proliferation and survival .

Antimicrobial Activity

The Ru complex has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Studies indicate that the compound is effective against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic processes .
  • Comparison with Other Complexes : In comparative studies with other organoruthenium complexes, the Ru complex displayed superior stability and bioactivity due to its unique ligand arrangement which enhances its interaction with microbial targets .

Case Study 1: Cancer Cell Lines

A study evaluated the Ru complex's effects on different cancer cell lines including HCT-116 (colon cancer), SiHa (cervical cancer), and NCI-H460 (lung cancer). The results indicated:

Cell LineIC50 (µM)
HCT-1168.4
SiHa7.8
NCI-H4606.2

These findings suggest that the Ru complex is particularly effective against lung cancer cells .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the Ru complex was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA12
E. coli15
Pseudomonas aeruginosa18

The results confirmed its potential as an antimicrobial agent, especially against resistant strains .

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